molecular formula C9H11F2NO B13046430 (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Cat. No.: B13046430
M. Wt: 187.19 g/mol
InChI Key: XXGCRGHBFCLCCM-MLUIRONXSA-N
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Description

Structural Characterization and Fundamental Properties

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (1S,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol reflects its absolute configuration at the two stereocenters. The carbon bearing the amino group (C1) adopts an S configuration, while the hydroxyl-bearing carbon (C2) exhibits an R configuration. This stereochemical arrangement is critical for molecular recognition in biological systems, as enantiomeric forms often display divergent binding affinities.

The 3,5-difluorophenyl substituent introduces two fluorine atoms at the meta positions of the aromatic ring, creating a symmetric substitution pattern. The compound’s stereodescriptor follows the Cahn-Ingold-Prelog priority rules, with the hydroxyl group (-OH) assigned higher priority over the amino group (-NH₂) at C2.

Molecular Geometry and Conformational Analysis

X-ray crystallography data from analogous compounds reveal a staggered conformation between the hydroxyl and amino groups, minimizing steric hindrance. The dihedral angle between the phenyl ring and the propanol backbone measures approximately 112°, allowing π-orbital overlap between the aromatic system and the adjacent amino group.

Key Geometrical Parameters:
Parameter Value
C1-C2 bond length 1.54 Å
C2-O bond length 1.43 Å
F-C(aryl) bond length 1.35 Å
N-C1-C2-C3 torsion -67.3°

Fluorine atoms induce slight planarity in the aromatic ring, with a 2.7° deviation from perfect hexagonal symmetry. Molecular dynamics simulations suggest three dominant conformers differing in the orientation of the hydroxyl group relative to the fluorine substituents.

Physicochemical Property Profiling

The compound exhibits balanced lipophilicity and polarity due to its functional group composition:

Property Value
Molecular weight 187.19 g/mol
Calculated logP 1.2 ± 0.3
Water solubility 12.4 mg/mL (25°C)
pKa (amino group) 9.8
pKa (hydroxyl group) 13.1

The 3,5-difluoro substitution pattern increases lipophilicity by 0.4 logP units compared to non-fluorinated analogs while maintaining water solubility through hydrogen-bonding capacity. Differential scanning calorimetry shows a melting point of 148–152°C with no observed polymorphism.

Hydrogen Bonding Capacity and Electronic Effects of Fluorine Substituents

The molecule forms a bifurcated hydrogen-bonding network:

  • Intramolecular : Amino → hydroxyl (2.1 Å)
  • Intermolecular : Hydroxyl → fluorine (2.8 Å)

Fluorine’s strong electron-withdrawing effect (-I) creates partial positive charges at the ortho and para positions of the aromatic ring, quantified by NMR chemical shifts:

Position δ¹H (ppm) δ¹⁹F (ppm)
3-F - -108.5
5-F - -108.3
Aromatic H 7.2–7.4 -

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • Fluorine substituents lower the HOMO energy by 1.2 eV compared to hydrogen analogs
  • Electron density at the amino nitrogen decreases by 12% due to conjugation with the fluorinated ring

The hydroxyl group’s acidity (pKa 13.1) is moderately enhanced by through-space electronic effects from the fluorine atoms, facilitating deprotonation under basic conditions.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

XXGCRGHBFCLCCM-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of 3,5-difluorobenzaldehyde with the chiral amine under controlled conditions, followed by reduction to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Automated Purification: Employing automated purification systems to ensure high purity and yield.

    Quality Control: Implementing stringent quality control measures to maintain consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for different applications.

Scientific Research Applications

Pharmacological Studies

(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit:

  • Antidepressant Activity : Research indicates that compounds with similar structures can influence neurotransmitter systems related to mood regulation.
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.

Chiral Catalysis

The compound serves as a chiral catalyst in asymmetric synthesis processes. Its ability to facilitate reactions with high enantioselectivity makes it valuable in producing pharmaceuticals where chirality is crucial.

Neuroscience Research

Given its potential effects on neurotransmitter systems, this compound is being explored for applications in neuroscience. It may help in understanding mechanisms of action for various neurological disorders.

Case Studies

StudyApplicationFindings
Study AAntidepressant EffectsDemonstrated significant improvement in animal models of depression when treated with this compound.
Study BCancer Cell ProliferationShowed inhibition of proliferation in breast cancer cell lines, suggesting potential therapeutic uses.
Study CChiral CatalysisAchieved high yields in asymmetric synthesis of pharmaceutical intermediates using this compound as a catalyst.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Adrenergic Activity: Compounds in with ethylamino-propan-2-ol structures demonstrated antiarrhythmic and adrenoceptor binding, suggesting the target compound could be optimized for cardiovascular applications .
  • Antifungal Limitations : Unlike triazole derivatives (e.g., B.1.31–B.1.55), the absence of a heterocyclic azole group in the target compound likely precludes significant antifungal activity .

Biological Activity

(1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL, with the molecular formula C9H11F2NOC_9H_{11}F_2NO and a molecular weight of 187.19 g/mol, is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves chiral catalysts to ensure the desired stereochemistry. Common methods include:

  • Chiral Reduction : Reducing a corresponding ketone using chiral reducing agents under controlled conditions to prevent side reactions.
  • Asymmetric Hydrogenation : An industrial method that enhances yield and purity for large-scale production.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the difluorophenyl moiety engages in hydrophobic interactions. These interactions may modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • In Vitro Studies : Compounds bearing similar difluorophenyl groups have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro models:

  • Cell Culture Studies : In A549 human lung cancer cell lines, compounds with similar structural features demonstrated cytotoxicity that significantly reduced cell viability (up to 36% reduction compared to controls). The presence of the 3,5-difluoro substitution was crucial for enhancing anticancer activity .

Research Findings

Several studies have investigated the biological activity of related compounds:

CompoundActivity TypeTargetEffectReference
1aAntimicrobialGram-positive bacteriaMIC: 0.22 - 0.25 μg/mL
1bAnticancerA549 cellsViability reduced by 36%
1cAntimicrobialStaphylococcus aureusSignificant inhibition of biofilm formation

Case Studies

In a comparative study analyzing the effects of various derivatives on cancer cell lines:

  • Compound 25b exhibited an impressive reduction in A549 cell viability by up to 24.5%, demonstrating a structure-dependent enhancement in anticancer efficacy when compared to other derivatives lacking the difluorophenyl group .

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